Phthalamide
Overview
Description
Phthalimide is an organic compound with the formula (C_6H_4(CO)_2NH). It is the imide derivative of phthalic anhydride and appears as a white solid that is slightly soluble in water. Phthalimide is primarily used as a precursor to other organic compounds, serving as a masked source of ammonia .
Mechanism of Action
Target of Action
Phthalamide is a cyclic imide that has been studied for its various biological activities . The primary target of this compound is cereblon (CRBN) , a protein encoded by a candidate gene for mild mental retardation . CRBN is a primary target for this compound teratogenicity .
Mode of Action
This compound initiates its effects by binding to CRBN and inhibiting its ubiquitin ligase activity . This interaction with CRBN is crucial for the compound’s various biological activities .
Biochemical Pathways
This compound and its derivatives have been found to act in various pharmacological actions . They have been proposed as promising chemotherapeutic agents to block cell growth signaling pathways, such as the P13K/Akt/mTOR pathway, which is linked to cell growth, differentiation, and tumor development .
Pharmacokinetics
This compound and its derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .
Result of Action
This compound’s action results in various molecular and cellular effects. For instance, certain phthalimido-thiazolidine-2-4-dione derivatives exhibited antiproliferative activity against certain cancer cells, reduced the ability to form new clones, caused irreversibility in the cell cycle, and induced arrest in the S phase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, environmental endocrine-disrupting chemicals (EDCs) can affect the health outcomes of exposure to this compound .
Biochemical Analysis
Biochemical Properties
Phthalamide has been found to interact with a variety of biomolecules. For instance, it has been synthesized with bithiophene backbones bearing alkyl chains of different symmetry, length, and branching character . These interactions can influence the properties of the resulting molecules, including their solubility and self-assembly tendencies .
Cellular Effects
This compound derivatives have been tested for their antineoplastic activities against cancer cells . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound and its derivatives at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one of the synthesized this compound derivatives, FT-12, was found to induce necrosis and apoptosis .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound and its derivatives can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound and its derivatives can vary with different dosages in animal models . For instance, the compound FT-12 exhibited antiproliferative activity against certain cancer cells .
Metabolic Pathways
This compound and its derivatives are involved in various metabolic pathways . These compounds can interact with enzymes or cofactors, and they can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound and its derivatives within cells and tissues are complex processes that involve interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its derivatives can affect their activity or function . This could include any targeting signals or post-translational modifications that direct these compounds to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalimide can be synthesized through several methods:
Heating Phthalic Anhydride with Ammonia: This method involves heating phthalic anhydride with alcoholic ammonia, yielding phthalimide with a 95-97% efficiency.
Treatment with Ammonium Carbonate or Urea: Phthalic anhydride can also be treated with ammonium carbonate or urea to produce phthalimide.
Ammoxidation of o-Xylene: This industrial method involves the ammoxidation of o-xylene to produce phthalimide.
Industrial Production Methods: In industrial settings, phthalimide is often produced by the oxidation of naphthalene with fuming sulfuric acid and a mercury catalyst or by the vapor phase oxidation of naphthalene with atmospheric oxygen .
Chemical Reactions Analysis
Phthalimide undergoes various chemical reactions, including:
Oxidation: Phthalimide can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: It can be reduced using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Phthalimide reacts with alkyl halides in the presence of bases like potassium hydroxide to form N-alkylphthalimides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with nickel or rhodium catalysts.
Bases: Potassium hydroxide, sodium hydroxide.
Major Products:
N-alkylphthalimides: Formed from the substitution reaction with alkyl halides.
Anthranilic Acid: Produced through the Hofmann degradation of phthalimide.
Scientific Research Applications
Phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of anthranilic acid, azo dyes, and saccharin.
Biology and Medicine: Phthalimide derivatives exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, antifungal, anxiolytic, anti-HIV, and anticonvulsant properties.
Industry: Phthalimide is used in the production of pesticides, rubber, and dyes.
Comparison with Similar Compounds
Phthalimide is often compared with similar compounds like naphthalimide:
Naphthalimide: Similar to phthalimide but with a naphthalene ring instead of a benzene ring.
Maleimide: Another imide derivative, used in the synthesis of polymers and as a cross-linking agent in bioconjugation.
Phthalimide stands out due to its versatility in synthetic chemistry and its wide range of biological activities, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzene-1,2-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYYNDKKHOIIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Record name | PHTHALAMIDE | |
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Related CAS |
36630-93-0 | |
Record name | Phthalamide homopolymer | |
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DSSTOX Substance ID |
DTXSID7021158 | |
Record name | Phthalamide | |
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Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phthalamide appears as colorless crystals or off-white powder. (NTP, 1992), Colorless solid; [Hawley] | |
Record name | PHTHALAMIDE | |
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Record name | Phthalamide | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | PHTHALAMIDE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN COLD WATER, METHANOL; MORE SOL IN HOT SOLVENTS, SLIGHTLY SOL IN ETHER, Water solubility = 200 mg/l | |
Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Phthalamide | |
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Color/Form |
MINUTE CRYSTALS, Colorless crystals | |
CAS No. |
88-96-0 | |
Record name | PHTHALAMIDE | |
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Record name | PHTHALAMIDE | |
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Record name | 1,2-Benzenedicarboxamide | |
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Record name | Phthalamide | |
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Record name | Phthalamide | |
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Record name | PHTHALAMIDE | |
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Melting Point |
442 °F (decomposes) (NTP, 1992), 228 °C, DECOMPOSES AT MELTING POINT, MP: 221-223 °C /COMMERCIAL GRADES/ | |
Record name | PHTHALAMIDE | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phthalamide?
A1: this compound (C8H8N2O2) has a molecular weight of 164.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These methods provide information about functional groups, proton and carbon environments, and molecular weight, respectively. [, , , , , ]
Q3: Can you explain the specific insights gained from IR and NMR analysis of this compound derivatives?
A3: IR spectroscopy helps identify characteristic functional groups like amides (C=O and N-H stretching vibrations). [, ] NMR spectroscopy (both 1H and 13C) provides detailed information on the arrangement of hydrogen and carbon atoms within the molecule. [, , ] This combined data is crucial for structural elucidation and confirmation of newly synthesized this compound derivatives.
Q4: What makes poly(p-phenylene terethis compound) (PPTA) an interesting material?
A4: PPTA, known commercially as Kevlar, is a high-strength aromatic polyamide valued for its exceptional mechanical properties. Its rigid structure, attributed to the para arrangement of the phenyl rings and strong interchain hydrogen bonding, makes it suitable for applications requiring high tensile strength and thermal stability. [, ]
Q5: How does the incorporation of this compound-based copolyimide molecular brushes affect poly(m-phenylene isothis compound) (PPA) membranes?
A5: Adding copolyimide molecular brushes, comprised of a polyimide backbone with poly(methacrylic acid) side chains, to PPA membranes enhances their free volume elements. This modification improves transport properties, making them more efficient for pervaporation separation processes. []
Q6: Have palladium complexes of this compound derivatives shown promise in catalytic applications?
A6: Yes, bis(pyrrolidin-2-ylidene)this compound palladium(II) complexes and dimeric palladium(II) complexes containing a dihydropyrrolyl-iminoisoindolinone ligand, both derived from this compound precursors, exhibit high catalytic activity in Suzuki-Miyaura cross-coupling reactions. These complexes enable the formation of biphenyl compounds, important building blocks in organic synthesis. []
Q7: How do this compound derivatives exert their insecticidal activity?
A7: this compound insecticides, like flubendiamide, target the ryanodine receptors in insects. These receptors are calcium channels found in muscle cells. Binding of this compound insecticides disrupts calcium signaling, leading to muscle paralysis and insect death. [, , , ]
Q8: How does the structure of this compound derivatives influence their insecticidal activity?
A8: Structure-activity relationship (SAR) studies reveal that modifications to the this compound core structure can significantly impact insecticidal activity. For instance, the presence of specific substituents like a p-fluorophenyl or (methyl)thienyl group at a particular position, coupled with an isopropyl or cyclohexyl group at another, can enhance the insecticidal activity against pests like peach aphids (Myzus persicae). []
Q9: What computational methods are used to study the activity of this compound insecticides?
A9: Quantitative structure-activity relationship (QSAR) studies, employing techniques like multiple linear regression (MLR), principal component regression (PCR), and artificial neural networks (ANN), are crucial for understanding and predicting the insecticidal activity of this compound derivatives. These methods correlate molecular descriptors, calculated using computational chemistry approaches like semi-empirical PM6, with experimental activity data. []
Q10: Are there concerns regarding the development of resistance to this compound insecticides?
A10: While this compound insecticides are relatively new, the potential for resistance development in insect populations exists, as seen with other insecticide classes. Continuous monitoring and the development of novel derivatives with diverse modes of action are crucial for sustainable pest management. [, ]
Q11: What is known about the toxicity of this compound in mammals?
A11: Studies by the National Toxicology Program (NTP) have investigated the potential carcinogenicity of this compound. While high doses caused toxic lesions in the liver and urinary systems of rats and mice, no significant increase in tumor incidences was observed, suggesting low carcinogenic risk under the tested conditions. [, ]
Q12: What are some promising areas for future research on this compound and its derivatives?
A12: Potential areas include:
- Developing more potent and selective this compound-based insecticides with improved safety profiles. [, , , ]
- Exploring new applications of this compound-derived metal complexes in catalysis. []
- Further investigating the use of this compound-based polymers in membrane technology for enhanced separation capabilities. []
- Conducting comprehensive toxicological studies to assess potential long-term effects and environmental impact. [, ]
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